Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate
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Overview
Description
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminothiazole ring, a fluorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the aminothiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate starting materials under controlled conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the aminothiazole intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate can be compared with other compounds that have similar structural features:
Ethyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Lacks the fluorobenzyl group, which may affect its binding affinity and reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially influencing its solubility and reactivity.
Ethyl 5-(2-aminothiazol-4-yl)-2-((4-fluorobenzyl)oxy)benzoate: The position of the fluorine atom on the benzyl group is different, which can affect its chemical properties and biological activity.
Properties
Molecular Formula |
C19H17FN2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H17FN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)6-7-17(15)25-10-12-4-3-5-14(20)8-12/h3-9,11H,2,10H2,1H3,(H2,21,22) |
InChI Key |
JIPLHCOBFPEBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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